![molecular formula C17H17F3N2O2S B5519517 2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)

2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

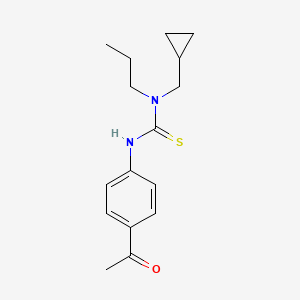

The specific compound is a part of a class of chemicals that combine several functional groups, including trifluoromethyl phenyl, thiazolyl carbonyl, and oxazepane rings. These functional groups contribute to its unique chemical and physical properties, making it of interest in materials science, pharmacology, and chemical synthesis research.

Synthesis Analysis

The synthesis of such compounds typically involves multiple steps, including the formation of the core structure followed by the addition of functional groups through various chemical reactions. For instance, compounds with similar structures have been synthesized through reactions that involve the addition of trifluoromethyl groups, the formation of thiazolyl carbonyl structures, and the closure of oxazepane rings. These processes often require specific conditions, such as the presence of catalysts or particular solvents, to proceed efficiently (Qin & Zard, 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the arrangement of its atoms and the spatial configuration of its functional groups. X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used techniques for analyzing these structures. The oxazepane ring, for example, is known to adopt a twist-chair conformation, contributing to the molecule's overall three-dimensional shape and its reactivity (Govindaraj et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of "2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane" is influenced by its functional groups. For example, the presence of a trifluoromethyl group can enhance the molecule's electronegativity, affecting its interactions with other molecules. Similarly, the thiazolyl carbonyl group can participate in various chemical reactions, such as nucleophilic substitutions or additions, due to the presence of a carbonyl carbon (Coyanis et al., 2003).

Scientific Research Applications

Anticancer Applications

- Thiazole and Thiadiazole Derivatives : A study explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives with significant anticancer activities. These compounds were evaluated against Hepatocellular carcinoma cell lines, showing promising results as potential anticancer agents (Gomha et al., 2017).

Photochromic Materials

- Mixed Crystals with Diarylethenes : Research on mixed crystals containing diarylethenes, including thiazolyl and oxazolyl derivatives, demonstrated different colors upon illumination with specific wavelengths. This study highlights the application of such compounds in developing photoresponsive materials (Takami et al., 2007).

Catalytic Activation and Organic Synthesis

- Carbonylation Reactions : A study described the ruthenium-catalyzed carbonylation of 2-phenyloxazolines, demonstrating the synthetic utility of these reactions in organic synthesis. The presence of oxazoline rings was crucial for the carbonylation to proceed, indicating the role of such compounds in facilitating specific organic transformations (Ie et al., 2000).

Antimicrobial Activities

- Thiazoles and Fused Derivatives : Another study focused on the synthesis of thiazoles and their fused derivatives, evaluating their antimicrobial activities against bacterial and fungal strains. This research underscores the potential of thiazole-based compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Liquid Crystal Materials

- Heterocyclic Liquid Crystals : Research on heterocyclic liquid crystals with cores such as 1,3-oxazepine-4,7-dione and 1,3-oxazepane-4,7-dione highlighted their potential in creating materials with high phase transition temperatures and specific mesomorphic behaviors (Yeap et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-methyl-1,4-oxazepan-4-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2S/c1-11-9-22(7-2-8-24-11)16(23)14-10-25-15(21-14)12-3-5-13(6-4-12)17(18,19)20/h3-6,10-11H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRISNYULPAPBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCO1)C(=O)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[2-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5519441.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol](/img/structure/B5519463.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate](/img/structure/B5519474.png)

![2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5519513.png)

![7-{[(2-phenylethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5519523.png)

![3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B5519531.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)

![ethyl N-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5519542.png)